molecular formula C28H29ClF2N5O10P B1139337 c-Met inhibitor 2 CAS No. 1174161-86-4

c-Met inhibitor 2

Número de catálogo B1139337
Número CAS: 1174161-86-4
Peso molecular: 699.98
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“c-Met inhibitor 2” is a relatively new class of small molecules that inhibit the enzymatic activity of c-Met tyrosine kinase . The c-Met tyrosine kinase plays an important role in human cancers . Preclinical studies demonstrated that c-Met is over-expressed, mutated, and amplified in a variety of human tumor types .


Synthesis Analysis

The synthesis of c-Met inhibitors involves complex molecular interactions. In a study, 14 molecular dynamics simulations of potent type II c-Met inhibitors were run to resolve the critical interactions responsible for high affinity of ligands towards c-Met .


Molecular Structure Analysis

The heterodimer structure of c-Met includes extracellular and transmembrane chains and possesses two binding sites for monoclonal antibody and small molecule inhibitors . Residues Phe1223 and Tyr1159, involved in pi-pi interactions, were recognized as the most effective residues in the ligand binding in terms of binding free energies .


Chemical Reactions Analysis

The ATP competitive action of U-shaped inhibitors simulates the interactions of ATP and the binding site in the ATP binding pocket . Several hydrogen bond (H-bond) interactions between potent c-Met inhibitors and the residues in the hinge region are formed through Pro1158, Tyr1159, and Met1160 .

Aplicaciones Científicas De Investigación

Oncology

SCR-1481B1, also known as c-Met inhibitor 2, is a potent compound that has activity against cancers dependent upon Met activation . It also has activity against cancers as a VEGFR inhibitor . The compound is used in the treatment of proliferative diseases, such as cancer .

Immunology

While specific applications of SCR-1481B1 in immunology were not found, the compound’s role as a c-Met inhibitor could potentially have implications in this field. c-Met, also known as hepatocyte growth factor receptor (HGFR), is expressed in various cell types including immune cells .

Direcciones Futuras

The main challenges facing the development of HGF/c-MET-targeted agents for cancer treatment include the discovery of rationally designed anticancer drugs and combination strategies, as well as the validation of predictive biomarkers . The role of aberrant hepatocyte growth factor receptor (c-MET, also known as tyrosine-protein kinase MET)/hepatocyte growth factor (HGF) signaling in cancer progression and invasion has been extensively studied .

Propiedades

IUPAC Name

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKZXWUASKHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClF2N5O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Met inhibitor 2

Citations

For This Compound
8
Citations
JJ Cui, M McTigue, M Nambu… - Journal of Medicinal …, 2012 - ACS Publications
… report the discovery of a unique c-MET autoinhibitory conformation and the medicinal chemistry effort which led to the discovery of the potent and exquisitely selective c-MET inhibitor 2. …
Number of citations: 101 pubs.acs.org
X Zhang - Proceedings of the 2020 12th International Conference …, 2020 - dl.acm.org
Monocytes/macrophages are critical inflammatory components predominantly recruited to tumor tissue to facilitate tumor metastasis. However, the underlying regulatory mechanisms …
Number of citations: 1 dl.acm.org
D de Melo Gagliato, DLF Jardim, G Falchook… - Clinical breast …, 2014 - Elsevier
Background c-MET is a receptor tyrosine kinase whose phosphorylation activates important proliferation pathways. MET amplification and mutation have been described in various …
Number of citations: 32 www.sciencedirect.com
J Matsuoka, M Yashiro, Y Doi, Y Fuyuhiro, Y Kato… - PloS one, 2013 - journals.plos.org
Epithelial mesenchymal transition (EMT) is considered to be correlated with malignancy of cancer cells and responsible for cancer invasion and metastasis. We previously reported that …
Number of citations: 117 journals.plos.org
Y Kumaki, S Olsen, M Suenaga, T Nakagawa… - Current …, 2021 - mdpi.com
Amplification (amp) of MET can be observed in cases of focal gene copy number gain, such as MET-driven amp, or with a gain of chromosome 7, such as aneuploidy. Several studies …
Number of citations: 7 www.mdpi.com
D Xu, D Sun, W Wang, X Peng, Z Zhan, Y Ji… - European Journal of …, 2021 - Elsevier
… addition to Axl kinase assessment, we also evaluated the enzymatic c-Met activities of the new synthesized compounds, using the well-characterized Axl inhibitor 8 and c-Met inhibitor 2 …
Number of citations: 8 www.sciencedirect.com
B Qu, J Lee, L Wu, AK Saha, G Li, Y Xu… - … Process Research & …, 2022 - ACS Publications
The oxazepane pyridine intermediate, an important fragment of active pharmaceutical ingredients, is of great interest in the pharmaceutical industry. In this manuscript, a scalable and …
Number of citations: 3 pubs.acs.org
NK Adlington, LR Agnew, AD Campbell… - The Journal of …, 2018 - ACS Publications
A multidisciplinary approach covering synthetic, physical, and analytical chemistry, high-throughput experimentation and experimental design, process engineering, and solid-state …
Number of citations: 19 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.